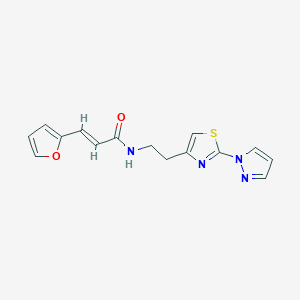

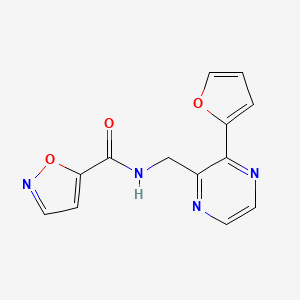

(E)-N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(furan-2-yl)acrylamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The chemical compound "(E)-N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(furan-2-yl)acrylamide" is a specific molecule that would fall under the broader category of acrylamides. Acrylamides are compounds with the general formula CH2=CH-CONH2, used industrially to synthesize polyacrylamide. Polyacrylamide applications range from soil conditioners to wastewater treatment and in laboratory settings for protein electrophoresis (Friedman, 2003).

Synthesis Analysis

Acrylamide synthesis is extensively studied due to its widespread industrial applications and presence in foods from heat-induced reactions. The synthesis of specific acrylamide derivatives, such as the compound , involves complex organic reactions, potentially including the condensation of specific moieties containing pyrazolyl and furanyl groups. Literature on the synthesis of novel acrylamide derivatives like thiazolyl pyrazine carboxamide derivatives demonstrates the diversity in acrylamide chemistry, highlighting methods that yield compounds with significant biological activities (GobalaKrishnan et al., 2019).

Molecular Structure Analysis

The molecular structure of acrylamides, including the target compound, is critical for understanding their chemical reactivity and biological activity. Studies on similar molecules, such as arylmethylidenefuranones, provide insights into how structural elements like furanyl and pyrazolyl rings influence the chemical behavior of these compounds. These structures exhibit reactivity with various nucleophiles, leading to a broad range of potential chemical transformations (Kamneva et al., 2018).

Chemical Reactions and Properties

Acrylamides undergo various chemical reactions, including polymerization and cross-linking, due to their reactive double bond. The specific chemical reactions of the compound would depend on the functional groups attached to the acrylamide backbone. Research into the reactivity of similar molecules, such as the synthesis of heterocycles from pyrazoline-5-ones, sheds light on the versatile chemistry of acrylamide derivatives (Rossi* et al., 2014).

Applications De Recherche Scientifique

Synthesis and Antimicrobial/Anticancer Activities

(E)-N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(furan-2-yl)acrylamide serves as a precursor in synthesizing various heterocyclic compounds. These compounds have shown significant antimicrobial and anticancer activities. For instance, some derivatives displayed high cytotoxicity against MCF-7 breast cancer cell lines and exhibited promising results against various microorganisms (Zaki, Al-Gendey, & Abdelhamid, 2018).

Antiviral Applications

1-Arylpyrazole derivatives, including those of (E)-N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(furan-2-yl)acrylamide, have been synthesized and evaluated for their antiviral activities. Certain compounds in this series demonstrated promising activity against the vesicular stomatitis virus (El-Telbani et al., 2011).

Structure Determination and Synthetic Pathways

The compound has been instrumental in the synthesis and structure determination of related compounds. Its structure has been determined using techniques like NMR spectroscopy and X-ray crystallography, demonstrating its utility in chemical research (Kariuki et al., 2022).

Development of Novel Heterocyclic Compounds

This chemical is used in the development of various novel heterocyclic compounds, including pyrazolines, thioamides, and thiazoles, showing its versatility in the synthesis of compounds with potential biological activities (Abdelhamid et al., 2019).

KCNQ2 Potassium Channel Opener Activity

Derivatives of (E)-N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(furan-2-yl)acrylamide have been identified as potent KCNQ2 potassium channel openers, showcasing its application in neurological research (L'Heureux et al., 2005).

Chelating Properties and Antimicrobial Activity

This compound has been utilized in synthesizing ligands with chelating properties. Transition metal chelates derived from it were evaluated for their antifungal activity against various strains, demonstrating its significance in bioinorganic chemistry (Varde & Acharya, 2017).

Propriétés

IUPAC Name |

(E)-3-(furan-2-yl)-N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O2S/c20-14(5-4-13-3-1-10-21-13)16-8-6-12-11-22-15(18-12)19-9-2-7-17-19/h1-5,7,9-11H,6,8H2,(H,16,20)/b5-4+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRBRUCDICRGUSY-SNAWJCMRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=NC(=CS2)CCNC(=O)C=CC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(N=C1)C2=NC(=CS2)CCNC(=O)/C=C/C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2486125.png)

![ethyl 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2486129.png)

![2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}quinoline-4-carbonitrile](/img/structure/B2486130.png)

![1-(7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide](/img/structure/B2486136.png)

![1-[(2-chlorophenyl)methyl]-3-(3-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2486137.png)

![5-((2-Chlorophenyl)(morpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2486141.png)

![2,5-dimethoxy-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)benzamide](/img/structure/B2486142.png)